4-(2-(Pyrrolidin-3-yl)ethyl)morpholine
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Overview
Description
4-(2-(Pyrrolidin-3-yl)ethyl)morpholine is a compound that features a morpholine ring substituted with a pyrrolidine moiety. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with an appropriate morpholine derivative under controlled conditions. Industrial production methods often involve the dehydration of diethanolamine with concentrated sulfuric acid or the reaction of bis(2-chloroethyl)ether with ammonia .
Chemical Reactions Analysis
4-(2-(Pyrrolidin-3-yl)ethyl)morpholine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with various functional groups using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-(Pyrrolidin-3-yl)ethyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as a scaffold for the development of new pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(2-(Pyrrolidin-3-yl)ethyl)morpholine can be compared with other similar compounds, such as:
Pyrrolidine: A five-membered nitrogen-containing heterocycle known for its biological activities.
Morpholine: A six-membered ring containing both nitrogen and oxygen, widely used in organic synthesis.
Pyrrolidinone: A derivative of pyrrolidine with a carbonyl group, known for its diverse biological activities. The uniqueness of this compound lies in its combined structural features, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
4-(2-pyrrolidin-3-ylethyl)morpholine |
InChI |
InChI=1S/C10H20N2O/c1-3-11-9-10(1)2-4-12-5-7-13-8-6-12/h10-11H,1-9H2 |
InChI Key |
VMGBHMPKUBDVQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CCN2CCOCC2 |
Origin of Product |
United States |
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